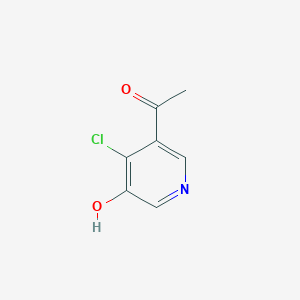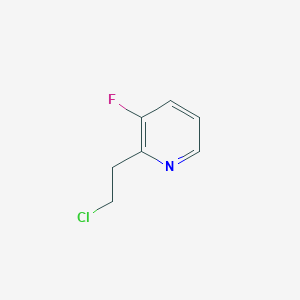
1-(4-Chloro-5-hydroxypyridin-3-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-5-hydroxypyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is characterized by the presence of a chloro and hydroxyl group attached to a pyridine ring, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-5-hydroxypyridin-3-YL)ethanone typically involves the chlorination and hydroxylation of pyridine derivatives. One common method includes the reaction of 4-chloro-3-pyridinecarboxylic acid with appropriate reagents under controlled conditions to introduce the hydroxyl group at the 5-position . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and specific temperature and pressure settings.
Analyse Chemischer Reaktionen
1-(4-Chloro-5-hydroxypyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-5-hydroxypyridin-3-YL)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-5-hydroxypyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-5-hydroxypyridin-3-YL)ethanone can be compared with other similar compounds, such as:
1-(2-Chloro-3-hydroxypyridin-4-yl)ethanone: Similar in structure but with different positional isomers, leading to variations in reactivity and applications.
1-(3-Hydroxypyridin-4-yl)ethanone: Lacks the chloro group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H6ClNO2 |
|---|---|
Molekulargewicht |
171.58 g/mol |
IUPAC-Name |
1-(4-chloro-5-hydroxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)5-2-9-3-6(11)7(5)8/h2-3,11H,1H3 |
InChI-Schlüssel |
ALGDVFOCHJPSFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN=CC(=C1Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester](/img/structure/B13132103.png)







